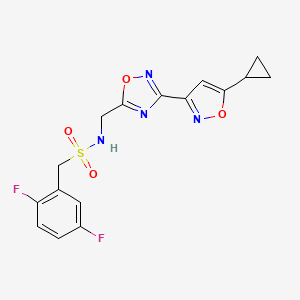
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H14F2N4O4S and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure
The compound is characterized by a complex structure that includes:
- 1,2,4-Oxadiazole and isoxazole moieties which are known for various biological activities.
- A methanesulfonamide group that may enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and isoxazole rings exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promising results in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance:
- Compounds derived from 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. In a study involving multiple cell lines including HepG2 and MCF-7, several derivatives exhibited IC50 values ranging from 7.21 µM to 9.4 µM, indicating potent antiproliferative activity .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been documented extensively:
- A series of oxadiazole compounds were evaluated for their activity against Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) for active compounds ranged from 32 to 64 μg/mL .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the isoxazole ring.
- Introduction of the oxadiazole moiety.
- Final coupling with the methanesulfonamide group.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Cyclopropylamine + Aldehyde | 85 |
| 2 | Coupling | Isocyanate + Amine | 90 |
| 3 | Sulfonation | Methanesulfonyl chloride | 75 |
Case Studies
Several studies have tested the biological activity of similar compounds:
- Antitumor Efficacy : A study assessed the effect of various oxadiazole derivatives on tumor cell lines. The most potent compound showed an IC50 value of 9.4 µM against a panel of eleven cancer types .
- Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on non-cancerous cells to determine selectivity. Most derivatives exhibited low toxicity profiles at therapeutic concentrations .
The mechanisms through which these compounds exert their biological effects are diverse:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through various signaling pathways.
Eigenschaften
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O4S/c17-11-3-4-12(18)10(5-11)8-27(23,24)19-7-15-20-16(22-26-15)13-6-14(25-21-13)9-1-2-9/h3-6,9,19H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEIAYTYVUWCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














